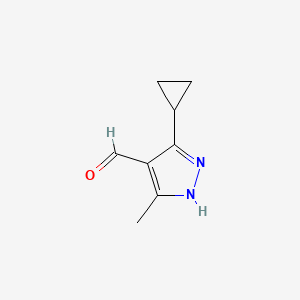![molecular formula C12H12N4S B1482467 2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098061-68-6](/img/structure/B1482467.png)
2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Übersicht
Beschreibung
2-(2-(Thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile, also known as 2-TDP, is a synthetic organic compound with a wide range of scientific research applications. It is a heterocyclic compound, composed of a five-membered ring containing nitrogen and sulfur atoms, and is derived from pyrazolone derivatives. 2-TDP has been studied for its use in drug synthesis, catalysis, and as a ligand for metal complexes. It is also used as a building block for the synthesis of various other organic compounds.
Wissenschaftliche Forschungsanwendungen
Fyn Kinase Inhibition for Cancer Therapy
The compound has been investigated for its potential as a Fyn kinase inhibitor. Fyn kinase is implicated in various physiological processes and is a member of the Src family kinases, which are known for their role in oncogenesis and cancer development. The inhibition of Fyn kinase by derivatives of the compound could lead to new therapeutic agents for treating human cancers .
Neurodegenerative Disease Research
Due to the involvement of Fyn kinase in signaling pathways that lead to severe pathologies such as Alzheimer’s and Parkinson’s diseases, derivatives of this compound could be optimized for the treatment of these neurodegenerative conditions. The compound’s ability to influence Fyn kinase activity makes it a candidate for further research in this area .
Central Nervous System (CNS) Development Studies
Fyn kinase plays a role in CNS development, including axon-glial signal transduction, oligodendrocyte maturation, and myelination. Research into the compound’s effects on Fyn kinase could provide insights into CNS development and associated disorders .
Synthesis of Hybrid Molecular Structures
The compound’s structural features make it suitable for the synthesis of hybrid molecular structures, such as NiII porphyrin—NiII 5,15-diazaporphyrin hybrid tapes. These structures have potential applications in materials science and chemical biology .
Development of New Medicinal Chemistry Scaffolds
The core structure of the compound can be used as a scaffold for the development of new medicinal chemistry entities. Its unique chemical properties allow for the creation of diverse derivatives with potential pharmacological activities .
Optimization of Binding Interactions for Drug Design
The compound’s structure allows for computational investigations into binding interactions, which is crucial for drug design. Preliminary optimization of the compound can lead to the identification of more active derivatives, enhancing drug efficacy .
Investigation of Myelin Associated Oligodendrocytic Basic Protein Synthesis
Research into the compound’s influence on Fyn kinase could shed light on the synthesis of myelin-associated oligodendrocytic basic protein, which is important for oligodendroglial morphological differentiation and CNS health .
Platelet Activation and Cytokine Receptor Signaling
The compound may also play a role in the study of platelet activation and cytokine receptor signaling due to its impact on Fyn kinase. This could have implications for understanding and treating conditions related to these processes .
Eigenschaften
IUPAC Name |
2-(2-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c13-2-3-15-4-5-16-11(8-15)7-12(14-16)10-1-6-17-9-10/h1,6-7,9H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEPWSMVQZFXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CSC=C3)CN1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















